Diosbulbin B

説明

Botanical Source and Ethnopharmacological Context

This compound is a secondary metabolite predominantly isolated from Dioscorea bulbifera L., a perennial vine commonly known as the air potato or bitter yam. This plant is indigenous to tropical and subtropical regions of Asia, Africa, and northern Australia, where it has been integrated into traditional medicine systems for centuries. The tuberous bulbils and rhizomes of D. bulbifera are the primary sources of this compound, which accumulates in higher concentrations in these storage organs compared to other plant parts.

Ethnopharmacological records reveal that D. bulbifera has been used to treat diverse conditions, including thyroid disorders (particularly goiter), respiratory ailments, skin infections, and cancer. In Traditional Chinese Medicine (TCM), decoctions of the tuber are prescribed for sore throat and thyroid enlargement, while Ayurvedic practitioners employ it for pulmonary diseases and fever management. However, its hepatotoxic effects, now attributed largely to this compound, have historically limited its prolonged use.

Chemical Classification and Structural Features

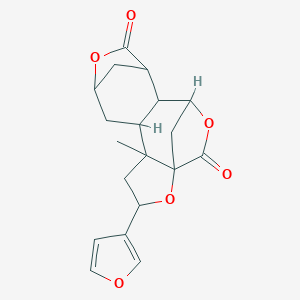

This compound (C₁₉H₂₀O₆; molecular weight: 344.36 g/mol) belongs to the naphthofuran class of diterpene lactones. Its structure features a furan ring fused to a naphthalene moiety, with additional oxygenated functional groups contributing to its reactivity (Figure 1). The compound’s hepatotoxicity is linked to its metabolic activation in the liver, where cytochrome P450 enzymes convert it into a reactive cis-enedial intermediate. This metabolite forms covalent bonds with cellular proteins, triggering oxidative stress and mitochondrial apoptosis in hepatocytes.

Structural Highlights :

Historical Use in Traditional Medicine Systems

The ethnomedicinal applications of D. bulbifera—and by extension, this compound—are deeply rooted in regional healing practices (Table 1). In Cameroon, crushed tubers are applied topically to treat abscesses and wounds, whereas Zimbabwean healers use infusions for skin infections. Chinese herbalists historically combined D. bulbifera with detoxifying agents like Glycyrrhiza uralensis (licorice) to mitigate liver injury, a practice validated by modern studies showing reduced hepatotoxicity when this compound is co-administered with licorice compounds.

特性

IUPAC Name |

(1S,3R,5S,6R,8R,11R,12S,13S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-18-6-13(9-2-3-22-8-9)25-19(18)7-14(24-17(19)21)15-11-4-10(5-12(15)18)23-16(11)20/h2-3,8,10-15H,4-7H2,1H3/t10-,11+,12+,13+,14-,15+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEANLIISUSNNDX-YHPVUIEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC13CC(C4C2CC5CC4C(=O)O5)OC3=O)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](O[C@@]13C[C@@H]([C@H]4[C@H]2C[C@@H]5C[C@H]4C(=O)O5)OC3=O)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Extraction and Concentration

-

Raw Material : Dried Dioscorea bulbifera rhizomes.

-

Solvent : Acetone reflux extraction at elevated temperatures.

-

Concentration : Evaporate acetone to obtain a crude extract.

Partitioning and Purification

-

Petroleum Ether Defatting : The crude extract is mixed with silica gel and defatted using petroleum ether.

-

Chloroform Extraction : Residual material is extracted with chloroform to isolate the diterpenoid-rich fraction.

-

Column Chromatography :

-

First Elution : Chloroform-methanol (98:2 v/v) to remove impurities.

-

Second Elution : Chloroform-methanol (99:1 v/v) to collect this compound.

-

-

Crystallization : Acetone-mediated recrystallization yields pure this compound.

Key Advantages :

-

Eliminates need for further purification due to high selectivity of eluents.

Ethyl Acetate Partitioning with Sequential Chromatography

A study isolating norclerodane diterpenoids from D. bulbifera utilized ethyl acetate (EtOAc) partitioning:

Extraction Protocol

Chromatographic Steps

Performance Metrics :

Soxhlet Extraction with Methanol

A simplified Soxhlet-based method was reported for small-scale extraction:

Procedure

-

Solvent : 70% methanol (v/v).

-

Process : Continuous hot extraction for 24–48 hours.

-

Concentration : Rotary evaporation followed by freeze-drying.

Limitations :

-

Lower purity compared to chromatographic methods.

-

Requires additional purification steps for pharmacological applications.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

Comparative Analysis of Preparation Methods

Challenges and Optimization Strategies

-

Toxicity Mitigation : this compound’s hepatotoxicity necessitates strict quality control. Processing with Alumen (ASR) reduces toxicity by modifying reactive metabolites.

-

Solvent Selection : Acetone and chloroform outperform methanol in selectivity but pose environmental and safety risks.

-

Scalability : Ethyl acetate partitioning is preferable for large-scale production due to lower solvent toxicity .

化学反応の分析

Metabolic Activation

DB requires metabolic activation to exert its toxic effects . This process involves cytochrome P450 enzymes, particularly P450 3A, which catalyze the formation of a reactive metabolite .

- The furan moiety of DB is essential for its hepatotoxicity . When the furan ring is replaced with a tetrahydrofuran group, the resulting compound does not induce liver injury .

- DB is metabolized to a cis-enedial intermediate, a chemically reactive species . This intermediate is believed to be responsible for the observed toxicities .

Protein Adduction

The reactive metabolite of DB can covalently bind to proteins, leading to protein modification, which is considered a key mechanism of its cytotoxicity .

- Cis-enedial, a reactive intermediate, can modify Cys residues through Michael addition, resulting in adduct formation, and react with Lys residues to form a Schiff’s base .

- Studies using bromine-tagged reagents have identified cysteine (Cys) and lysine (Lys) residues as targets for the reactive intermediate, leading to Cys adduction, Schiff’s base formation, and Cys/Lys crosslinks .

- Hepatic protein crosslinking occurs in a time- and dose-dependent manner in mice treated with DB .

Role of Reactive Oxygen Species (ROS)

DB treatment increases the level of intracellular ROS, leading to mitochondrial dysfunction .

- DB can induce mitochondria-dependent apoptosis regulated by ROS-mediated activation of autophagy .

- Accumulation of ROS can induce mitochondria-dependent apoptosis and likely plays a key role in DB-induced hepatocellular injury .

- Increased levels of ROS demonstrate abnormal function of mitochondria .

Effects on Enzymes and Cellular Components

DB has been shown to affect various enzymes and cellular components, contributing to its toxicity .

- DB treatment increases the activities of caspase-3, caspase-9, alanine aminotransferase (ALT), and aspartate transaminase (AST), and induces excessive leakage of lactate dehydrogenase (LDH) .

- DB treatment increases cellular malondialdehyde (MDA) content and reduces superoxide dismutase (SOD) activity .

- DB treatment decreases mitochondrial membrane potential (MMP) and adenosine triphosphate (ATP) production, and causes abnormal opening of the mitochondrial permeability transition pore (mPTP) .

Impact of Autophagy

DB induces autophagy in hepatocytes, which appears to have a complex role in its toxicity .

- DB induces concentration-dependent apoptosis and autophagy .

- Inhibition of autophagy can increase DB-induced apoptosis, resulting in aggravation of hepatotoxicity .

- Activation of autophagy may inhibit apoptosis but also reduces antioxidant capacity .

Chemical Interactions

The cis-enedial intermediate can react with the sulfhydryl group of glutathione (GSH) and the primary amine group of N-acetyl lysine (NAL) to produce a chemically stable pyrrole derivative .

Hepatotoxicity Correlation

The hepatotoxicity of Dioscorea bulbifera L. herbs is proportional to the contents of DB . Intensified protein adduction derived from the reactive metabolite of DB is observed in animals administered Dioscorea bulbifera L. with high contents of DB .

科学的研究の応用

Diosbulbin B has several scientific research applications, including:

作用機序

類似の化合物との比較

類似の化合物

独自性

ジオスブルビン B は、強力な抗腫瘍および抗炎症作用と、その有意な肝毒性と相まって、ユニークな化合物です。 フラン部分の存在は、その生物活性と毒性の重要な要素です.

類似化合物との比較

Diosbulbin C

Structural Features :

- Diosbulbin C (C20H24O7) shares the norclerodane backbone with Diosbulbin B but differs in oxygen-containing substituents, enhancing solubility (ALogP: 0.639) . Pharmacological Properties:

- ADMET Profile: Exhibits favorable drug-likeness, including high intestinal absorption and low hepatotoxicity risk, contrasting with this compound’s hepatotoxic profile .

Epi-Diosbulbin B

Structural Features :

- A stereoisomer of this compound, with an epimerized configuration at a key hydroxyl group .

Pharmacological Properties : - Cytotoxicity : Co-occurs with this compound in Dioscorea bulbifera but lacks direct cytotoxicity data. Associated phenanthrene derivatives (e.g., compound 7, IC50: 9.03 µM against Hela S3) show stronger activity than this compound .

Diosbulbin N and Other Norclerodanes

Structural Features :

- Diosbulbin N acetate (C22H26O7) includes an acetyl group, altering polarity and reactivity compared to this compound .

Pharmacological Properties : - Cytotoxicity : Moderate activity against Hela S3 cells (IC50: 9.03–10.88 µM) .

- Metabolism: Limited data, but structural modifications may reduce metabolic activation and hepatotoxicity risks .

Comparative Data Table

Mechanistic and Therapeutic Insights

- Hepatotoxicity : this compound’s toxicity is linked to CYP3A4-generated reactive intermediates that form protein adducts (Cys-Lys crosslinks), exacerbating liver injury . In contrast, Diosbulbin C and phenanthrenes lack evidence of similar mechanisms .

生物活性

Diosbulbin B (DB) is a diterpene lactone predominantly found in Dioscorea bulbifera L., a plant recognized for its traditional medicinal applications, particularly in treating thyroid diseases and tumors in China. Despite its therapeutic potential, DB has been implicated in hepatotoxicity, leading to significant concerns regarding its safety profile. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, associated toxicities, and therapeutic implications.

-

Induction of Apoptosis :

- DB has been shown to induce mitochondria-dependent apoptosis in liver cells (L-02 hepatocytes). The treatment with DB resulted in increased levels of pro-apoptotic proteins such as Bax and activated caspases (caspase-3 and caspase-9), indicating a clear apoptotic pathway activation. The study reported that the viability of L-02 cells decreased significantly with increasing concentrations of DB, demonstrating a dose-dependent cytotoxic effect .

-

Autophagy Activation :

- In addition to apoptosis, DB also activates autophagy in hepatocytes. The expression levels of autophagy markers like LC3 II/I and Beclin-1 increased following DB treatment, while p62 levels decreased, suggesting enhanced autophagic activity . However, the role of autophagy appears complex; while it may protect against apoptosis under certain conditions, it can also exacerbate oxidative stress and cellular damage when dysregulated .

-

Reactive Oxygen Species (ROS) Generation :

- DB treatment leads to increased ROS production, contributing to mitochondrial dysfunction and cellular injury. The use of antioxidants such as N-acetyl-l-cysteine (NAC) alongside DB was explored to assess the relationship between ROS and autophagy, highlighting the oxidative stress component in DB-induced hepatotoxicity .

Hepatotoxicity

The hepatotoxic effects of this compound are well-documented. Studies have shown that its consumption can lead to liver injury characterized by elevated serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicative of hepatocellular damage .

Key Findings on Hepatotoxicity

Therapeutic Implications

Despite its toxicological profile, this compound exhibits potential anti-tumor properties. Research has indicated that DB can suppress the viability of non-small cell lung cancer (NSCLC) cells without adverse effects at certain concentrations . This dual nature—beneficial at low doses but harmful at higher doses—highlights the need for careful dosing and monitoring in clinical applications.

Clinical Observations

Several case reports have documented instances of liver injury associated with prolonged use of herbal preparations containing this compound. One notable case involved a patient who developed acute liver failure after consuming high doses of Dioscorea bulbifera for thyroid disease management .

Experimental Studies

In a controlled study involving mice, pretreatment with ketoconazole (a P450 enzyme inhibitor) significantly reduced the hepatotoxic effects of this compound by preventing the formation of reactive metabolites . This finding underscores the importance of metabolic pathways in mediating the compound's toxicity.

Q & A

Q. How can researchers optimize experimental parameters for this compound's in vivo toxicity studies?

- Use staggered dosing regimens to identify threshold toxicity levels. Histopathological analysis (e.g., H&E staining of liver/kidney tissues) and serum biomarkers (ALT, AST, creatinine) are essential. Include recovery-phase observations to assess reversibility. Species-specific metabolic differences necessitate cross-validation in multiple models (e.g., rodents and zebrafish) .

Q. Methodological Notes

- Data Contradictions : Address discrepancies through rigorous statistical validation (e.g., Bonferroni correction for multiple comparisons) and transparency in reporting negative results .

- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines and obtain ethics approvals. Document compound sourcing (e.g., plant voucher specimens) to ensure traceability .

- Visualization : Simplify complex data using focused figures (e.g., pathway diagrams instead of overcrowded chemical structures) to enhance clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。